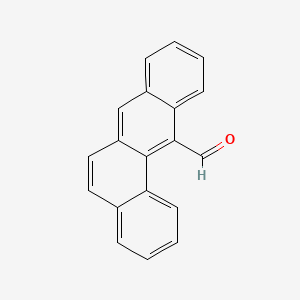
Benz(a)anthracene-12-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benz(a)anthracene-12-carboxaldehyde is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings This compound is known for its complex structure and significant chemical properties, making it a subject of interest in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benz(a)anthracene-12-carboxaldehyde typically involves the functionalization of benz(a)anthracene. One common method is the formylation of benz(a)anthracene using Vilsmeier-Haack reaction conditions, where benz(a)anthracene reacts with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 12-position.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. large-scale synthesis can be achieved through optimized reaction conditions and the use of continuous flow reactors to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohol derivatives. Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Electrophilic substitution reactions can occur at various positions on the benz(a)anthracene ring system. Halogenation, nitration, and sulfonation are typical substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.
Major Products:
Oxidation: Benz(a)anthracene-12-carboxylic acid, benz(a)anthracene-12-quinone.
Reduction: Benz(a)anthracene-12-methanol.
Substitution: Halogenated benz(a)anthracene derivatives.
科学的研究の応用
Benz(a)anthracene-12-carboxaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential mutagenic effects.
Medicine: Investigated for its role in the development of anti-cancer drugs due to its structural similarity to other bioactive PAHs.
Industry: Utilized in the production of dyes, pigments, and as a precursor for advanced materials in electronics and photonics.
作用機序
The mechanism of action of benz(a)anthracene-12-carboxaldehyde involves its interaction with cellular components, leading to various biochemical effects. It can form adducts with DNA, causing mutations and potentially leading to carcinogenesis. The compound’s planar structure allows it to intercalate between DNA bases, disrupting normal cellular processes. Additionally, its metabolites can generate reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.
類似化合物との比較
Benz(a)anthracene: The parent compound, lacking the formyl group at the 12-position.
Anthracene: A simpler PAH with three fused benzene rings, used in similar applications but with different reactivity.
Benzo(a)pyrene: Another PAH with five fused benzene rings, known for its high carcinogenic potential.
Uniqueness: Benz(a)anthracene-12-carboxaldehyde is unique due to its specific functional group at the 12-position, which imparts distinct chemical reactivity and biological activity. This functionalization allows for targeted synthetic modifications and the exploration of its potential in various scientific domains.
特性
CAS番号 |
3558-03-0 |
|---|---|
分子式 |
C19H12O |
分子量 |
256.3 g/mol |
IUPAC名 |
benzo[a]anthracene-12-carbaldehyde |
InChI |
InChI=1S/C19H12O/c20-12-18-16-7-3-2-6-14(16)11-15-10-9-13-5-1-4-8-17(13)19(15)18/h1-12H |
InChIキー |
IZGKMPFVTHIGMB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=C4C(=C32)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




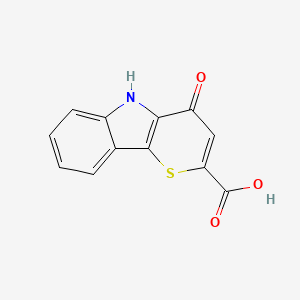
![N-(5-cyano-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)-4-nitrobenzamide](/img/structure/B14169237.png)
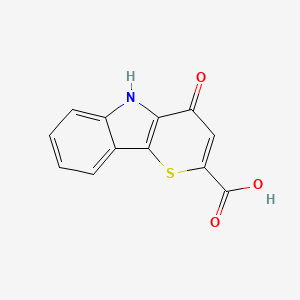
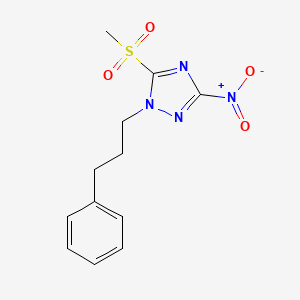
![2-[(2-Iodophenoxy)methyl]-2-phenyl-1,3-dioxolane](/img/structure/B14169243.png)
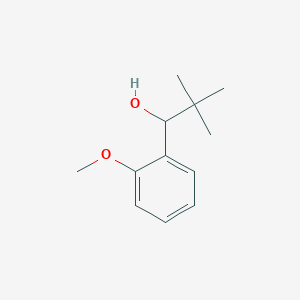

![5-ethylsulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14169282.png)
![3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine](/img/structure/B14169286.png)
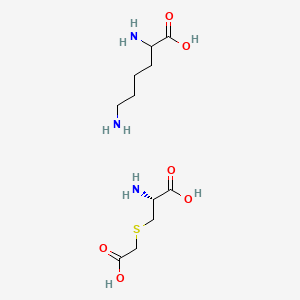
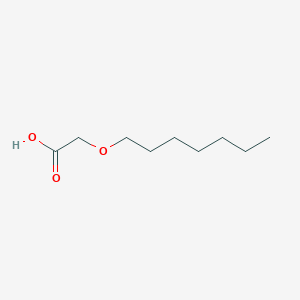
![Diethyl-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]azanium](/img/structure/B14169303.png)
